Hydamtiq

PARP inhibitor BRCA2 mutation synthetic lethality

Standard PARP inhibitors introduce confounding variables due to cytotoxic PARP-DNA trapping. HYDAMTIQ provides clean catalytic inhibition without this artifact. - Brain-permeable (brain/plasma >1) with 40-70% infarct reduction in rat MCAO stroke models - Lacks PARP-trapping (vs. olaparib/talazoparib), minimizing hematological toxicity in chronic studies - Validated in ischemia, fibrosis, asthma, and BRCA2-mutant cancer models - Immediate shipping, technical data sheet available

Molecular Formula C14H14N2O2S
Molecular Weight 274.34 g/mol
Cat. No. B12383919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydamtiq
Molecular FormulaC14H14N2O2S
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC2=C(S1)NC(=O)C3=C2C(=CC=C3)O
InChIInChI=1S/C14H14N2O2S/c1-16(2)7-8-6-10-12-9(4-3-5-11(12)17)13(18)15-14(10)19-8/h3-6,17H,7H2,1-2H3,(H,15,18)
InChIKeyNNRFUSBXQVBAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HYDAMTIQ Preclinical PARP-1/2 Inhibitor


HYDAMTIQ (2-((Dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, CAS 1201832-32-7) is a potent small-molecule inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2, with reported IC50 values of 29-38 nM against these enzymes . It is an investigational compound currently evaluated in preclinical models for ischemia, inflammatory diseases (including asthma and lung fibrosis), and cancer . The compound is distinguished from many clinical-stage PARP inhibitors by its profile in both oncology and non-oncology indications, and by a validated continuous-flow synthesis route that improves scalability [1].

Brain-permeable PARP inhibitor for CNS model research
Low PARP trapping supports catalytic inhibition studies without trapping-mediated cytotoxicity
Reported activity in non-oncological inflammation, fibrosis, and stroke models

Scientific Case Against HYDAMTIQ Substitution


Generic substitution among PARP inhibitors is scientifically unsound due to fundamental differences in their molecular pharmacology beyond simple enzyme inhibition. HYDAMTIQ exhibits a distinct allosteric signaling profile compared to Olaparib, and it does not induce PARP-1 trapping in the same manner, which has direct implications for experimental outcomes in DNA damage response research [1]. Furthermore, HYDAMTIQ has demonstrated differential antiproliferative potency in BRCA2-mutant versus wild-type cells, and its combination effects with 5-fluorouracil vary depending on cellular ATM expression levels, as shown in direct comparative studies with Olaparib [2]. These context-dependent differences mean that experimental results obtained with one PARP inhibitor cannot be assumed to translate to HYDAMTIQ, and vice versa.

HYDAMTIQ (this compound) Does not induce PARP-1/DNA complex trapping; brain penetrant; validated in non-oncological disease models
Clinical PARP inhibitors (e.g., olaparib) Strong PARP trapping linked to hematological toxicity; primarily optimized for BRCA-mutant oncology
Mechanistic profile Catalytic inhibition without allosteric WGR domain stabilization
Interchangeability concern Trapping-dependent cytotoxicity and tissue distribution may shift experimental outcomes
CNS exposure Reported brain-to-plasma ratio >1; infarct reduction in MCAO models
Substitution mismatch Most clinical PARP inhibitors not optimized for brain penetration; neuroprotection data may not transfer

HYDAMTIQ Differentiation Evidence


Reduced PARP-1 Trapping vs. Olaparib

In a direct head-to-head comparison, HYDAMTIQ demonstrated a 1.8-fold lower antiproliferative potency against BRCA2-mutant CAPAN-1 pancreatic cancer cells at 72 hours (IC50 16.8 µM) compared to Olaparib (IC50 9.4 µM) [1]. Conversely, HYDAMTIQ exhibited greater selectivity for the mutant cell line relative to wild-type clones (resistance ratio ~1.8-2.1) than Olaparib (resistance ratio ~1.4-1.6) [1]. This indicates that while Olaparib is a more potent cytotoxic agent in this model, HYDAMTIQ's antiproliferative effect is more tightly coupled to BRCA2 mutational status.

PARP Trapping
Head-to-head
Does not induce WGR domain conformational drift; lacks PARP-1/DNA complex stabilization vs. olaparib
Supports separation of catalytic inhibition from trapping-mediated cytotoxicity
Microsecond MD simulations; fluorescence anisotropy assays
PARP inhibitor BRCA2 mutation synthetic lethality oncology research

Brain Penetration and Neuroprotection in Stroke

Molecular dynamics simulations and fluorescence anisotropy experiments demonstrate that HYDAMTIQ, unlike Olaparib, does not induce a specific conformational drift in the WGR domain of PARP-1 that stabilizes the PARP-1/DNA complex [1]. Olaparib promotes the locking of several salt bridge interactions between PARP-1 and DNA, a mechanism associated with PARP 'trapping' and cytotoxicity [1]. HYDAMTIQ induces conformational changes that do not favor these stabilizing salt bridge interactions, and it is less potent than Olaparib at trapping PARP-1/DNA complexes [1]. Veliparib similarly lacks this trapping capability [1].

Brain Penetration & Neuroprotection
Cross-study comparable
Brain:Plasma >1; Infarct volume reduction up to 70% in tMCAO with delayed treatment
Supports PARP research in CNS ischemia models
Rat pMCAO and tMCAO models; i.p. administration
PARP trapping allosteric signaling DNA damage mechanism of action

Anti-Fibrotic Activity in Bleomycin-Induced Pulmonary Fibrosis

The original batch synthesis of HYDAMTIQ was a multi-step, chromatography-dependent process challenging to scale beyond milligram quantities [1]. A validated telescoped continuous flow synthesis has been developed for the key thieno[2,3-c]isoquinolin-5(4H)-one scaffold, with significantly improved chromatography-free downstream steps [1]. Quantitative green metric assessment confirms enhanced efficiency and sustainability: the continuous flow route demonstrates a higher E-factor (environmental factor) and improved Process Mass Intensity (PMI) compared to the traditional batch method, enabling multi-gram scale preparation to support preclinical development [1].

Pulmonary Fibrosis
Class-level inference
Attenuated lung stiffness, TGF-β/SMAD signaling, and αSMA deposition in bleomycin model
May support chronic fibrotic disease model studies with lower trapping burden
Murine bleomycin model; 21-day treatment; comparator data limited
continuous flow synthesis process chemistry green chemistry scalability

Anti-Asthmatic and Anti-Inflammatory Effects in Allergen Models

In an ovalbumin-sensitized guinea pig model of allergic asthma, repeated HYDAMTIQ administration (1-10 mg/kg/day i.p.) for 8 days reduced lung PARP activity in a dose-dependent manner [1]. The treatment delayed appearance and reduced severity of allergen-induced cough and dyspnoea, and dampened increased bronchial responses to methacholine [1]. HYDAMTIQ also reduced bronchial/alveolar abnormalities, eosinophil infiltration, smooth muscle/goblet cell hyperplasia, and lung oxidative stress markers (malondialdehyde, 8-hydroxy-2′-deoxyguanosine) [1]. Notably, it decreased lung content of pro-inflammatory cytokines TNF-α, IL-1β, IL-5, IL-6, and IL-18 [1].

Allergic Asthma
Supporting evidence
1–10 mg/kg/day i.p. reduced airway hyper-reactivity, eosinophil infiltration, and oxidative markers
Provides respiratory inflammation research endpoints across functional and histological readouts
Ovalbumin-sensitized guinea pig model; 8-day dosing
asthma model airway inflammation PARP inhibition preclinical efficacy

HYDAMTIQ Preclinical Application Scenarios


Cerebral Ischemia and Stroke Models

For researchers dissecting the specific cellular consequences of PARP catalytic inhibition, as opposed to the DNA-damage sensitization caused by PARP trapping, HYDAMTIQ is a superior tool compound. Evidence shows that HYDAMTIQ does not induce the stabilizing conformational drift in PARP-1 that Olaparib does, making it a 'cleaner' catalytic inhibitor for experimental designs where enzyme poisoning is an undesired variable [1]. This is particularly relevant for studies of PARP's role in transcription, inflammation, and metabolic regulation.

Chronic Pulmonary Fibrosis and Airway Inflammation Models

HYDAMTIQ has validated, quantitative in vivo efficacy in an established guinea pig model of allergic asthma, demonstrating reduction of cough, bronchial hyperreactivity, airway inflammation, and fibrotic remodeling [1]. Furthermore, it has shown efficacy in a bleomycin-induced murine model of lung fibrosis by dampening TGF-β/SMAD signaling [2]. This dual validation makes HYDAMTIQ a preferred starting point for research programs targeting PARP in respiratory diseases, reducing the need for de novo compound validation.

PARP Catalytic Inhibition Independent of DNA Trapping

Procurement for programs requiring gram to multi-gram quantities of a PARP inhibitor should prioritize HYDAMTIQ due to its validated continuous-flow synthetic route [1]. This process offers significant advantages in scalability, reproducibility, and reduced purification burden compared to batch-synthesized analogs. The demonstrated green metrics improvement further supports procurement for large, sustained research initiatives where supply chain reliability and cost-effectiveness are critical considerations [1].

Application
Selection Property
Validation Focus
Cerebral ischemia and stroke models
Brain permeability and low PARP trapping
Infarct volume and neurological score endpoints
Chronic pulmonary fibrosis and airway inflammation
Low PARP trapping for chronic dosing compatibility
Lung stiffness and inflammatory marker endpoints
Catalytic PARP inhibition without DNA trapping
Absence of WGR domain conformational change
PARP-DNA complex stabilization assays
Synthetic lethality in BRCA-mutant cancers
Class-consistent cytotoxicity with reduced trapping
Tumor cell growth inhibition and combination synergy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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